molecular formula C9H15NO B2498698 2-{Bicyclo[2.2.1]heptan-2-yl}acetamide CAS No. 76649-95-1

2-{Bicyclo[2.2.1]heptan-2-yl}acetamide

Cat. No.: B2498698
CAS No.: 76649-95-1
M. Wt: 153.225
InChI Key: ISSWXMLAKJICEO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{Bicyclo[2.2.1]heptan-2-yl}acetamide typically involves the reaction of bicyclo[2.2.1]heptane derivatives with acetamide. One common method includes the use of bicyclo[2.2.1]heptan-2-yl bromide, which reacts with acetamide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for 2-{Bicyclo[22This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-{Bicyclo[2.2.1]heptan-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-{Bicyclo[2.2.1]heptan-2-yl}acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{Bicyclo[2.2.1]heptan-2-yl}acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may bind to the active site of enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but studies suggest its potential in modulating inflammatory responses and pain pathways .

Comparison with Similar Compounds

Uniqueness: 2-{Bicyclo[2.2.1]heptan-2-yl}acetamide stands out due to its unique combination of a bicyclic structure and an acetamide group, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-(2-bicyclo[2.2.1]heptanyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c10-9(11)5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSWXMLAKJICEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-(bicyclo[2.2.1]heptan-2-yl)acetic acid (0.50 g, 3.24 mmol) in DCM (30 mL) was treated with oxalyl chloride (0.426 mL, 4.86 mmol), followed by a catalytic amount of DMF (1 drop) and stirred at RT for 2 h. A solution of NH4OH (˜15M, 2 mL, ˜30 mmol) in THF (5 mL) was added drop wise and the mixture stirred at RT overnight. The mixture was concentrated to dryness and the residue was dissolved in EtOAc, washed with brine, dried over MgSO4 and concentrated to dryness to afford 2-(bicyclo[2.2.1]heptan-2-yl)acetamide (480 mg, 97%). 1H NMR (400 MHz, DMSO-d6): δ 7.19 (s, 1H), 6.65 (s, 1H), 2.14 (s, 1H), 1.91 (m, 3H), 1.75 (m, 1H), 1.35 (m, 4H), 1.11 (m, 4H); MS (ESI) m/z: 154.2 (M+H+).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.426 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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